molecular formula C8H6ClN3O B2850167 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one CAS No. 2225137-09-5

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one

Cat. No.: B2850167
CAS No.: 2225137-09-5
M. Wt: 195.61
InChI Key: FOEBOECCWKOJBF-UHFFFAOYSA-N
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Description

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more durable and potent inhibition .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors . KRAS is a protein involved in sending signals within cells, and mutations in the KRAS gene can result in cells that grow and divide in an uncontrolled way .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyrimidin-3-yl-acetic acids, which are structurally similar to this compound, involves condensation of substituted 2-aminopyridines with α-halo ketones . This could potentially influence the compound’s bioavailability.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been identified as potent anticancer agents for kras g12c-mutated nci-h358 cells .

Action Environment

The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These processes could potentially be influenced by environmental factors such as temperature, pH, and solvent conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine with chloroacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce an oxo derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable covalent bonds with protein targets makes it a valuable tool in drug discovery and chemical biology .

Properties

IUPAC Name

2-chloro-1-imidazo[1,2-a]pyrimidin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-7(13)6-5-11-8-10-2-1-3-12(6)8/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBOECCWKOJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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